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Desethyl Sacubitril-d4

Cat. No.: B1159410
M. Wt: 387.46
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Desethyl Sacubitril as a Primary Metabolite in Drug Metabolism Studies

Sacubitril is a prodrug that, after oral administration, is rapidly metabolized by esterases to its active form, Desethyl Sacubitril (also known as Sacubitrilat or LBQ657). revportcardiol.orgdrugbank.comnih.gov This active metabolite is responsible for the therapeutic effect of the drug, which involves the inhibition of neprilysin, an enzyme that degrades natriuretic peptides. revportcardiol.orgdrugbank.com

Given that Desethyl Sacubitril is the pharmacologically active entity, its quantification in biological samples like plasma is paramount for understanding the drug's pharmacokinetic profile. medchemexpress.comdrugbank.comnih.gov The peak plasma concentration of Desethyl Sacubitril is reached approximately two hours after administration of Sacubitril. nih.gov The study of its formation, distribution, and elimination is fundamental to assessing the efficacy and behavior of the parent drug.

Fundamental Principles and Utility of Stable Isotope-Labeled Internal Standards (SIL-IS) in Quantitative Bioanalysis

Quantitative bioanalysis, particularly using techniques like liquid chromatography-mass spectrometry (LC-MS), relies on the use of internal standards to ensure accuracy and precision. nih.govscispace.comscioninstruments.com An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added to samples at a known concentration. scioninstruments.com It helps to correct for variability that can occur during sample preparation and analysis, such as extraction losses, matrix effects, and instrumental drift. scispace.comscioninstruments.com

Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in quantitative mass spectrometry. nih.govscioninstruments.comcrimsonpublishers.com These are compounds where one or more atoms have been replaced with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.com The key advantages of using SIL-IS include:

Similar Physicochemical Properties: SIL-IS have nearly identical chemical and physical properties to their non-labeled counterparts (the analyte). acanthusresearch.com This ensures they behave similarly during sample extraction, chromatography, and ionization in the mass spectrometer. nih.govscispace.com

Distinct Mass-to-Charge Ratio (m/z): The difference in mass allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling accurate quantification. scioninstruments.com

Reduced Matrix Effects: Matrix effects, where other components in the biological sample interfere with the ionization of the analyte, can be a significant source of error. scioninstruments.com Because the SIL-IS is affected by the matrix in the same way as the analyte, it can effectively compensate for these effects. acanthusresearch.com

Improved Accuracy and Precision: The use of SIL-IS has been shown to significantly improve the accuracy and precision of bioanalytical methods compared to using structural analogues as internal standards. scispace.comcrimsonpublishers.com

However, it is important to ensure the stability of the isotope label. For deuterium-labeled compounds, the label should be placed in a position where it is not susceptible to exchange with protons from the solvent or biological matrix. acanthusresearch.com

Rationale for Dedicated Research on Desethyl Sacubitril-d4 as a High-Purity Reference Standard

The reliability of quantitative bioanalytical data is directly dependent on the quality of the reference standards used. nih.goveuropa.eu For a regulated bioanalytical method, it is crucial to use a well-characterized reference standard with known identity and purity. nih.govau.dk A certificate of analysis (CoA) is typically required to document this information. europa.eu

This compound is specifically synthesized to serve as a high-purity internal standard for the quantification of Desethyl Sacubitril. medchemexpress.comacanthusresearch.comcoompo.com The rationale for dedicated research and use of this specific compound lies in:

Ensuring Bioanalytical Method Reliability: By providing a highly pure and well-characterized internal standard, this compound allows for the development and validation of robust and reliable bioanalytical methods for Desethyl Sacubitril. nih.govnih.gov This is essential for accurate pharmacokinetic studies.

Meeting Regulatory Requirements: Regulatory bodies like the FDA require that bioanalytical methods used in drug development are properly validated to ensure the integrity of the data. europa.euau.dk The use of a high-purity, stable isotope-labeled internal standard like this compound is a key component of meeting these requirements.

Accurate Metabolite Quantification: As the active metabolite, the concentration of Desethyl Sacubitril in the body directly relates to the drug's therapeutic effect. revportcardiol.org Therefore, its accurate measurement is critical, and the use of this compound as an internal standard is the preferred approach to achieve this.

The table below summarizes the key properties of this compound.

PropertyValue
Chemical FormulaC₂₂H₂₁D₄NO₅
Molecular Weight387.46 g/mol
Parent DrugSacubitril
ApplicationStable Isotope-Labeled Internal Standard
Common Analytical TechniqueLiquid Chromatography-Mass Spectrometry (LC-MS)

Data sourced from multiple chemical suppliers.

Properties

Molecular Formula

C₂₂H₂₁D₄NO₅

Molecular Weight

387.46

Synonyms

(αR,γS)-γ-[(3-Carboxy-1-oxopropyl)amino]-α-methyl[1,1’-biphenyl]-4-pentanoic Acid-d4;  (2R,4S)-4-[(3-Carboxy-1-oxopropyl)amino]-4-[(p-phenylphenyl)methyl]-2-methylbutanoic Acid-d4;  (2R,4S)-5-(Biphenyl-4-yl)-4-[(3-carboxypropionyl)amino]-2-methylpentan

Origin of Product

United States

Chemical Synthesis and Rigorous Analytical Characterization of Deuterated Analogs for Research Applications

Methodologies for the Isotopic Labeling of Sacubitril Metabolites

The introduction of stable isotopes, such as deuterium (B1214612), into a drug molecule or its metabolite requires precise chemical synthesis strategies. These methods are designed to place the isotopic labels in specific, metabolically stable positions to prevent their exchange under physiological conditions.

Synthetic Pathways Employed for Desethyl Sacubitril-d4

The synthesis of this compound is not explicitly detailed in publicly available literature, as it is often proprietary information for commercial suppliers of research chemicals. However, based on patent literature for deuterated Sacubitril and general principles of isotopic labeling, the synthesis would likely involve the use of a deuterated precursor. A plausible synthetic route involves the condensation of a deuterated succinic acid derivative with the amine precursor of Desethyl Sacubitril.

One potential pathway begins with the synthesis of deuterated succinic acid or its anhydride. For instance, succinic acid-2,2,3,3-d4 can be prepared and subsequently used in the synthesis. sigmaaldrich.com This deuterated intermediate would then be reacted with (2R,4S)-4-amino-5-([1,1'-biphenyl]-4-yl)-2-methylpentanoic acid to yield this compound. The synthesis of related deuterated succinic anhydrides has been reported, involving steps such as Knoevenagel condensation of deuterated acetone followed by Michael addition and hydrolysis, providing a feasible route to the necessary deuterated starting material. nih.gov

Strategic Incorporation of Deuterium Atoms within the Molecular Structure

The strategic placement of deuterium atoms is crucial for the utility of an isotopically labeled standard. In this compound, the deuterium atoms are incorporated into the succinic acid moiety of the molecule. Specifically, the compound is 4-[[(2S,4R)-1-([1,1'-biphenyl]-4-yl)-4-carboxy-2-methylpentan-2-yl]amino]-4-oxobutanoic-2,2,3,3-d4 acid. This placement on the succinyl portion of the molecule ensures that the deuterium atoms are not located at sites of major metabolic transformation, which could otherwise lead to kinetic isotope effects that might alter the metabolite's behavior compared to its non-deuterated counterpart. The molecular formula for this compound is C22H21D4NO5. medchemexpress.com This specific labeling provides a distinct mass shift, which is essential for its use as an internal standard in mass spectrometry-based assays.

Advanced Spectroscopic and Chromatographic Techniques for Validating Isotopic Purity and Enrichment

To ensure the reliability of research data, this compound must be thoroughly characterized to confirm its chemical structure, isotopic enrichment, and purity. This is achieved through a combination of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Isotopic Integrity Assessments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and for verifying the position of the deuterium labels. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the C2 and C3 positions of the succinic acid moiety would be absent or significantly diminished compared to the spectrum of the non-deuterated compound. This provides direct evidence of deuterium incorporation at these specific sites.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum can also confirm the structure and the location of deuteration. The signals for the deuterated carbons (C2 and C3 of the succinyl group) will exhibit a characteristic splitting pattern due to coupling with deuterium (a triplet for a CD2 group) and will be shifted slightly upfield.

2D NMR Techniques: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to further confirm the structural integrity. rasayanjournal.co.innih.gov These experiments provide detailed information about the connectivity between protons and carbons in the molecule, allowing for a complete and unambiguous assignment of all NMR signals and confirming the precise location of the isotopic labels. The characterization of degradation products of Sacubitril, which have similar core structures, has been successfully performed using these 2D NMR methods. rasayanjournal.co.inscitcentral.com

High-Performance Liquid Chromatography (HPLC) for Chemical Purity Evaluation of Reference Standards

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the chemical purity of reference standards like this compound. lgcstandards.com A validated, stability-indicating HPLC method is used to separate the main compound from any potential impurities, such as starting materials, byproducts of the synthesis, or degradation products.

The analysis is typically performed using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile. researchgate.net The detector, usually a UV detector set at a specific wavelength (e.g., 254 nm), measures the absorbance of the eluting compounds. The purity is determined by calculating the area of the main peak as a percentage of the total area of all peaks in the chromatogram. For a high-quality reference standard, the purity is expected to be greater than 99%. researchgate.net The retention time of the main peak also serves as a characteristic identifier for the compound under the specific chromatographic conditions.

Development and Validation of Advanced Bioanalytical Methodologies Utilizing Desethyl Sacubitril D4

Theoretical Framework of Stable Isotope-Labeled Internal Standards in Quantitative Analytical Chemistry

In the field of quantitative analytical chemistry, particularly in bioanalysis using liquid chromatography-mass spectrometry (LC-MS), the use of a suitable internal standard (IS) is critical for achieving accurate and precise results. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible. Stable isotope-labeled (SIL) internal standards are widely considered the gold standard for quantitative mass spectrometry assays. acanthusresearch.com SIL standards are compounds where one or more atoms have been replaced by their stable, non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.com

Desethyl Sacubitril-d4 is the deuterated form of Desethyl Sacubitril (also known as Sacubitrilat or LBQ657), the active metabolite of the prodrug Sacubitril. rasayanjournal.co.in Due to the incorporation of deuterium atoms, this compound has a higher mass than its unlabeled counterpart. However, its chemical structure and physicochemical properties remain nearly identical. This similarity ensures that the SIL internal standard co-elutes with the analyte during chromatographic separation and behaves similarly during sample preparation and ionization in the mass spectrometer's source. acanthusresearch.com By calculating the ratio of the analyte's response to the IS's response, variations that occur during the analytical process can be effectively normalized, leading to highly reliable quantification. nih.gov

A significant challenge in bioanalysis is the "matrix effect," which refers to the alteration of an analyte's ionization efficiency due to co-eluting endogenous components from the biological sample (e.g., plasma, urine, tissue homogenates). nih.govnih.gov These interfering components, such as phospholipids, salts, and proteins, can either suppress or enhance the analyte's signal, leading to inaccurate and imprecise measurements. nih.govresearchgate.net

The use of this compound as an internal standard is a highly effective strategy to counteract these matrix effects. Because the SIL internal standard is chemically and chromatographically indistinguishable from the analyte (Desethyl Sacubitril), it experiences the same degree of signal suppression or enhancement from the biological matrix. nih.gov Consequently, while the absolute signal intensity of both the analyte and the internal standard may fluctuate between different samples, the ratio of their signals remains constant and proportional to the analyte's concentration. This robust compensation is a key advantage of SIL internal standards, ensuring that the accuracy of the quantification is not compromised by the complexity and variability of the biological matrix. nih.gov

Precision and Accuracy : Precision refers to the closeness of repeated measurements, while accuracy indicates how close a measurement is to the true value. By correcting for variabilities in sample extraction recovery, injection volume, and ionization efficiency, this compound minimizes random and systematic errors. Studies validating LC-MS/MS methods for Sacubitril and its metabolites using deuterated internal standards consistently report high levels of intra- and inter-day precision and accuracy, typically within ±15%. researchgate.netnih.gov

Robustness : A robust analytical method is insensitive to small, deliberate variations in method parameters. The co-eluting nature of a SIL internal standard makes the method less susceptible to slight shifts in chromatographic retention time or minor changes in instrument performance. Furthermore, it effectively handles the inter-individual variability in patient or animal samples, ensuring consistent performance across different biological matrices. nih.gov This reliability is crucial in both preclinical research and clinical trial settings.

Optimized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies for Sacubitril and its Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for the quantification of Sacubitril and its active metabolite, Desethyl Sacubitril, in biological samples. orientjchem.org This methodology combines the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, making it ideal for analyzing complex matrices. orientjchem.org

The primary goal of sample preparation is to extract the analytes of interest from the biological matrix and remove interfering substances prior to LC-MS/MS analysis. For research applications involving matrices like animal tissues or in vitro incubation media, several systematic approaches are employed.

Protein Precipitation (PPT) : This is the most common and straightforward method for plasma and tissue homogenates. nih.govscielo.br It involves adding a cold organic solvent, typically acetonitrile, to the sample. nih.govscielo.br This denatures and precipitates the majority of proteins. After vortexing and centrifugation, the clear supernatant containing the analyte and the internal standard (this compound) is collected for injection into the LC-MS/MS system. scielo.br

Liquid-Liquid Extraction (LLE) : LLE involves extracting the analyte from the aqueous biological sample into an immiscible organic solvent. While more time-consuming than PPT, it often yields a cleaner sample extract, reducing potential matrix effects.

Solid-Phase Extraction (SPE) : SPE provides the cleanest extracts by utilizing a solid sorbent to selectively adsorb the analyte, which is then eluted with a small volume of solvent. This technique is highly effective but also the most complex and costly of the three.

A typical workflow using protein precipitation is detailed in the table below.

StepProcedurePurpose
1 Aliquot SampleTake a precise volume of the biological sample (e.g., 100 µL of plasma or tissue homogenate).
2 Add Internal StandardAdd a small volume of a working solution of this compound.
3 Precipitate ProteinsAdd a larger volume of cold acetonitrile (e.g., 300 µL).
4 Mix and CentrifugeVortex the mixture to ensure complete protein precipitation, then centrifuge at high speed to pellet the precipitate.
5 Collect SupernatantCarefully transfer the clear supernatant to a new vial or 96-well plate for analysis.
6 InjectInject a small aliquot (e.g., 3-5 µL) of the supernatant into the LC-MS/MS system. scielo.br

Effective chromatographic separation is essential to resolve the analyte and internal standard from endogenous matrix components, thereby minimizing ion suppression and ensuring reliable quantification. Reversed-phase liquid chromatography is the standard approach for separating Sacubitril and its metabolites.

Chromatographic Column : Analytical columns with a C18 stationary phase are widely used, offering excellent retention and separation for these compounds. orientjchem.orgscielo.br

Mobile Phase : A gradient elution is typically employed, starting with a high proportion of an aqueous phase and ramping up the concentration of an organic phase.

Aqueous Phase : Purified water containing additives like ammonium acetate and/or formic acid. These additives help to control the pH and improve the peak shape and ionization efficiency of the analytes. scielo.br

Organic Phase : Acetonitrile is commonly preferred over methanol as it often provides better signal response and resolution for these compounds. scielo.br

Flow Rate and Temperature : A typical flow rate is around 0.4 mL/min, and the column is often maintained at a constant temperature (e.g., 30-40°C) to ensure reproducible retention times. africanjournalofbiomedicalresearch.com

The optimization process aims to achieve a short analytical run time while ensuring that Desethyl Sacubitril and its deuterated internal standard, this compound, have sharp, symmetrical peaks and are well-separated from potential interferences.

Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, provides the high selectivity and sensitivity required for bioanalysis. wikipedia.org MRM is a non-scanning technique where the mass spectrometer is set to detect one or more specific precursor-to-product ion transitions. wikipedia.orgmdpi.com

The process involves:

Precursor Ion Selection : In the first quadrupole (Q1), ions corresponding to the mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺) of the analyte or internal standard are selected.

Fragmentation : These selected precursor ions are fragmented in the collision cell (q2) by collision-induced dissociation (CID) with an inert gas.

Product Ion Selection : In the third quadrupole (Q3), a specific, high-intensity fragment ion (product ion) is selected and transmitted to the detector. wikipedia.org

This precursor → product ion transition is a unique signature for the compound, virtually eliminating interference from other molecules in the matrix. For robust analysis, at least one quantifier and often a second qualifier transition are monitored for each compound. mdpi.com The table below shows typical MRM parameters for the analysis of Sacubitril and its active metabolite using their respective deuterated internal standards.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Function
Sacubitril412.3234.2Quantifier
Sacubitril-d4416.3266.2Internal Standard
Desethyl Sacubitril (Sacubitrilat)384.2266.1Quantifier
This compound (Sacubitrilat-d4) 388.2 270.2 Internal Standard

Note: The specific m/z values can vary slightly depending on the instrument and experimental conditions. Data derived from published literature. researchgate.net

Applications of Desethyl Sacubitril D4 in Mechanistic Drug Metabolism and Pharmacokinetic Research

Elucidation of Sacubitril Metabolic Pathways Through Deuterated Standard Integration

The conversion of the prodrug Sacubitril to its pharmacologically active metabolite is a critical step for its therapeutic effect. Understanding this bioactivation pathway is essential for predicting drug efficacy and potential variability among patients.

In vitro metabolism models are fundamental to drug development, providing a controlled environment to study metabolic pathways outside a living organism. selvita.comflinders.edu.au For Sacubitril, various systems are employed to investigate its conversion to Desethyl Sacubitril. These systems include subcellular fractions like liver microsomes and S9 fractions, which contain a high concentration of drug-metabolizing enzymes, as well as more complex systems like hepatocyte (liver cell) suspensions. nih.govresearchgate.net

In these experiments, Sacubitril is incubated with the selected in vitro system. Over time, the formation of Desethyl Sacubitril is monitored. The integration of Desethyl Sacubitril-d4 as an internal standard during the sample analysis phase is crucial. nih.govscielo.br Because the deuterated standard is chemically identical to the metabolite but mass-shifted, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for the correction of any variability during sample preparation and analysis, ensuring highly accurate quantification of the metabolite formed.

In Vitro SystemPurpose in Sacubitril Metabolism StudiesRole of this compound
Recombinant Enzymes To identify the specific enzyme responsible for the metabolic conversion.Serves as an internal standard for precise quantification of the reaction product (Desethyl Sacubitril).
Liver Microsomes/S9 To study Phase I metabolic reactions and determine metabolic stability in a system containing a broad range of liver enzymes. researchgate.netnih.govEnables accurate measurement of Desethyl Sacubitril formation, correcting for matrix effects and extraction variability.
Hepatocyte Suspensions To simulate the metabolic environment of the liver more closely, including both Phase I and Phase II enzymes and cellular uptake/efflux processes. selvita.comActs as a robust internal standard for LC-MS/MS analysis of Desethyl Sacubitril in a complex cellular matrix.

Research has identified that Sacubitril is selectively activated in the liver. nih.govnih.gov Studies utilizing human liver S9 fractions demonstrated that the conversion to Desethyl Sacubitril occurs primarily in this organ. Further investigations with specific recombinant enzymes and chemical inhibitors confirmed that Carboxylesterase 1 (CES1) is the primary enzyme responsible for the hydrolytic cleavage of the ethyl ester from Sacubitril to yield the active metabolite. nih.govnih.govresearchgate.net

The kinetic isotope effect (KIE) is a powerful tool used to elucidate the mechanisms of chemical and enzymatic reactions. wikipedia.orgtaylorandfrancis.com It involves comparing the reaction rate of a compound with that of its isotopically substituted counterpart. If the bond to the isotope is broken in the rate-determining step of the reaction, a significant difference in reaction rates will be observed. taylorandfrancis.com

For Sacubitril, a KIE study would involve synthesizing Sacubitril with deuterium (B1214612) atoms at the ethyl ester group—the site of metabolic cleavage. By comparing the rate of desethylation of this deuterated Sacubitril with that of the non-labeled drug in an enzymatic assay (e.g., with CES1), researchers could confirm whether the C-H bond cleavage at the ester is the rate-limiting step of the metabolic activation. While specific KIE studies on Sacubitril are not prominently reported, the methodology is a cornerstone of mechanistic enzymology. nih.govportico.org In such a study, this compound would be essential as the internal standard to precisely and accurately quantify the rate of product formation for both the labeled and unlabeled substrates, allowing for a reliable calculation of the KIE.

Quantitative Analysis of Metabolite Formation and Disposition in Pre-Clinical Pharmacokinetic Investigations

Before a drug is tested in humans, its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes it—is thoroughly characterized in animal models. This compound is a critical analytical reagent in these pre-clinical studies.

The rate and extent of the formation of an active metabolite are key pharmacokinetic parameters. In vivo studies show that after oral administration of Sacubitril, the prodrug is rapidly absorbed and converted to its active metabolite, Desethyl Sacubitril. nih.govsemanticscholar.org The use of validated LC-MS/MS methods, which rely on deuterated internal standards like this compound, is standard for generating the concentration-time data required to determine these kinetics. scielo.brresearchgate.net

AnalyteTime to Peak Concentration (Tmax) in Healthy SubjectsSignificance
Sacubitril (Prodrug) ~0.5 hours nih.govRapid absorption of the administered compound.
Desethyl Sacubitril (LBQ657) ~2.0 - 3.0 hours nih.govsemanticscholar.orgIndicates rapid and efficient conversion from the prodrug to the active metabolite in vivo.

This rapid conversion is a crucial feature of the drug's profile, ensuring that the active therapeutic agent becomes available in the systemic circulation shortly after administration.

Animal models are used to understand how drug and metabolite exposures might change under various physiological or pathological conditions. For instance, studies in subjects with hepatic impairment have been conducted to assess the impact of liver function on the pharmacokinetics of Sacubitril and Desethyl Sacubitril. fda.gov

In a study involving subjects with mild to moderate hepatic impairment, the systemic exposure (as measured by the Area Under the Curve, or AUC) to both Sacubitril and its active metabolite, Desethyl Sacubitril, was found to be increased compared to healthy subjects. fda.gov This finding is critical for understanding the drug's disposition, as it indicates that the liver is central not only to the activation of Sacubitril but also to the subsequent clearance of the compounds.

Hepatic Impairment Level (Child-Pugh Class)Increase in Sacubitril Exposure (AUC) vs. HealthyIncrease in Desethyl Sacubitril (LBQ657) Exposure (AUC) vs. Healthy
Mild (Class A) Increased by 53%Increased by 48%
Moderate (Class B) Increased by 245%Increased by 90%

Data sourced from FDA Clinical Pharmacology Review. fda.gov

These studies, which depend on accurate bioanalysis using this compound, provide a mechanistic understanding of how liver function affects the drug's pharmacokinetic profile. This knowledge is vital for informing dosing recommendations in specific patient populations. Similar principles are applied in preclinical animal models of disease (e.g., heart failure or kidney disease) to understand how the disease state itself may alter drug metabolism and disposition. nih.gov

Utilization in Metabolic Stability and Reaction Phenotyping Assays

Metabolic stability assays are fundamental in early drug discovery, providing an initial assessment of a compound's susceptibility to biotransformation by drug-metabolizing enzymes. bioivt.com These assays, typically conducted using liver microsomes, S9 fractions, or hepatocytes, measure the rate at which a parent compound is eliminated over time. nuvisan.com The data generated, such as in vitro half-life (t½) and intrinsic clearance (CLint), are crucial for predicting the in vivo pharmacokinetic profile of a new chemical entity. bioivt.com

Reaction phenotyping studies are carried out to identify the specific enzymes, most commonly cytochrome P450 (CYP) isoforms, responsible for a drug's metabolism. visikol.com This is achieved by incubating the drug with a panel of recombinant human CYP enzymes or by using specific chemical inhibitors in human liver microsomes. bioivt.com Understanding the metabolic pathways is vital for predicting potential drug-drug interactions and inter-individual variability in drug response. visikol.comnih.gov

In both metabolic stability and reaction phenotyping assays involving the active metabolite Desethyl Sacubitril, the deuterium-labeled this compound plays a pivotal role as an internal standard (IS) in quantitative analysis, most notably with liquid chromatography-tandem mass spectrometry (LC-MS/MS). medchemexpress.com Stable isotope-labeled internal standards (SIL-ISs) are considered the gold standard for bioanalysis because they share nearly identical physicochemical properties with the analyte of interest. researchgate.net This ensures that any variability during sample preparation, such as extraction, and during analytical detection, such as matrix effects or ionization suppression, is mirrored by both the analyte and the internal standard. musechem.com The use of this compound allows for highly accurate and precise quantification of the unlabeled Desethyl Sacubitril, which is essential for the reliable determination of its metabolic fate. musechem.comacanthusresearch.com

For instance, in a typical metabolic stability assay, the disappearance of Desethyl Sacubitril is monitored over a specific time course. The concentration at each time point is determined by comparing the peak area of the analyte to the constant, known concentration of the this compound internal standard.

Table 1: Illustrative Data from a Metabolic Stability Assay of Desethyl Sacubitril in Human Liver Microsomes This table contains hypothetical data for illustrative purposes.

Incubation Time (minutes)Desethyl Sacubitril Concentration (µM)Percent Remaining (%)
01.00100
50.8585
150.6262
300.3838
600.1515

From this data, the in vitro half-life can be calculated, providing a quantitative measure of the metabolic stability of Desethyl Sacubitril. The accuracy of these concentration measurements is critically dependent on the consistent performance of the internal standard, this compound.

Investigation of Metabolic Drug-Drug Interactions (DDIs) Using this compound as an Analytical Probe

Metabolic drug-drug interactions (DDIs) occur when one drug alters the metabolism of a co-administered drug, leading to a change in its plasma concentration and potentially causing adverse effects or therapeutic failure. These interactions are a major concern in drug development and clinical practice. biorxiv.org this compound is an essential tool in the in vitro investigation of such interactions involving its unlabeled counterpart.

Analytical Strategies for Quantifying Altered Metabolic Enzyme Activities (Inhibition/Induction)

In vitro DDI studies are designed to assess the potential of a new drug to inhibit or induce the activity of key metabolic enzymes. In the context of Desethyl Sacubitril, such studies would investigate whether its metabolism is affected by other drugs (as a victim) or if it affects the metabolism of other drugs (as a perpetrator).

When investigating Desethyl Sacubitril as a potential "victim" of a DDI, experiments are conducted where it is incubated with a metabolically active system (e.g., human liver microsomes) in the presence and absence of a potential inhibitor. The rate of Desethyl Sacubitril's metabolism is measured under both conditions. A decrease in the rate of metabolism in the presence of the co-incubated drug indicates inhibition.

Here again, this compound is employed as an internal standard for the accurate quantification of Desethyl Sacubitril. This ensures that the observed changes in concentration are genuinely due to enzymatic inhibition and not analytical variability. The high precision afforded by using a SIL-IS is crucial for determining key inhibitory parameters like the IC50 (the concentration of an inhibitor required to reduce enzyme activity by 50%).

Table 2: Example of an In Vitro CYP3A4 Inhibition Assay with Desethyl Sacubitril as the Substrate This table contains hypothetical data for illustrative purposes.

Inhibitor Concentration (µM)Rate of Desethyl Sacubitril Metabolism (pmol/min/mg protein)% Inhibition
0 (Control)1500
0.113510
18047
103577
1001093

The precise measurement of the rate of metabolism, enabled by this compound, is fundamental to accurately characterizing the inhibitory potential of a co-administered drug.

Profiling of Metabolite Changes Indicative of Metabolic DDIs in Research Models

In more complex research models, such as human hepatocytes, it is possible to not only measure the depletion of the parent drug but also the formation of its metabolites. A DDI can manifest as a decreased formation of a specific metabolite if the enzyme responsible for its production is inhibited.

While the primary role of this compound is to ensure accurate quantification of the parent compound, the principles of using SIL-ISs extend to metabolite quantification as well. If stable isotope-labeled standards for the metabolites of Desethyl Sacubitril were available, they would be used to accurately track the changes in metabolite concentrations in the presence of a potential DDI.

Quality Assurance and Metrological Control of Desethyl Sacubitril D4 As a Research Reference Standard

Establishing Purity and Identity Standards for Isotope-Labeled Reference Materials in Academic Settings

The utility of Desethyl Sacubitril-d4 as a reference material is fundamentally dependent on the accurate and thorough confirmation of its identity and purity. In academic and research settings, a multi-technique approach is employed to provide a comprehensive characterization, ensuring the material is fit for its intended purpose in a measurement process. wikipedia.org

The identity of the compound is confirmed through methods that elucidate its molecular structure and mass. Mass Spectrometry (MS) is used to verify the molecular weight, which for this compound is approximately 387.47 g/mol , confirming the incorporation of four deuterium (B1214612) atoms. medchemexpress.comimpurity.com Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR, is essential for confirming the structural integrity of the molecule and the specific positions of the deuterium labels.

Purity assessment is critical to ensure that the standard is free from significant levels of impurities that could interfere with analytical measurements. High-Performance Liquid Chromatography (HPLC) is a primary technique used to determine chemical purity by separating the main compound from any related substances or degradation products. lgcstandards.comsynthinkchemicals.com For research-grade materials, a purity of >95% is often considered acceptable, with higher-purity grades (e.g., 99.28%) also available. medchemexpress.comlgcstandards.com In addition to chemical purity, the isotopic purity must be considered for deuterium-labeled standards. This involves assessing the percentage of the deuterated species versus its unlabeled counterpart and other isotopic variants. nih.gov

A comprehensive Certificate of Analysis (CoA) for a research-grade standard of this compound typically includes data from several analytical methods to support the stated purity and identity. synthinkchemicals.com

Table 1: Analytical Techniques for Identity and Purity Confirmation of this compound

Analytical Technique Purpose in Characterization Typical Findings for this compound
High-Performance Liquid Chromatography (HPLC) Determines chemical purity by separating the compound from impurities. synthinkchemicals.com Purity values typically reported as >95% or higher. lgcstandards.com
Mass Spectrometry (MS) Confirms the molecular weight and, by extension, the successful incorporation of deuterium atoms. synthinkchemicals.com Verifies the molecular weight of approximately 387.47 g/mol . impurity.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidates the chemical structure and confirms the position of the isotopic labels. synthinkchemicals.com Provides a structural fingerprint and confirms the absence of major structural impurities.

| Infrared Spectroscopy (IR) | Provides information on the functional groups present in the molecule. synthinkchemicals.com | Confirms the presence of expected functional groups consistent with the compound's structure. |

Long-Term Stability and Optimal Storage Conditions for Research-Grade this compound

Maintaining the integrity of a reference standard over time is crucial for ensuring the consistency and reliability of experimental results. Stability studies are designed to evaluate how the quality of the substance varies under the influence of environmental factors such as temperature and humidity. nih.gov These studies typically involve long-term testing under recommended storage conditions and accelerated testing under stressed conditions to predict the impact of short-term excursions. nih.goveuropa.eu

For research-grade this compound, specific storage conditions are recommended to ensure its long-term stability. The stability of the material can differ significantly depending on whether it is stored as a solid powder or in a solvent. Repeated freeze-thaw cycles of solutions should be avoided to prevent degradation. medchemexpress.com

Based on available data, the following storage conditions are recommended to maintain the stability of this compound. medchemexpress.com

Table 2: Recommended Storage Conditions and Stability for this compound

Form Storage Temperature Stability Period
Solid (Powder) -20°C 3 years
Solid (Powder) 4°C 2 years
In Solvent -80°C 6 months

| In Solvent | -20°C | 1 month |

Long-term stability studies for reference materials often follow guidelines that recommend testing at regular intervals (e.g., every 3-6 months in the first year, then annually) to establish a reliable stability profile. europa.eu

Principles of Metrological Traceability and Certification Requirements for Analytical Reference Standards

Metrological traceability is a fundamental concept in measurement science, ensuring that a measurement result can be linked to a recognized reference through an unbroken chain of calibrations. azom.comnist.gov This property is essential for achieving comparability of results across different laboratories, analytical methods, and time. azom.comeurachem.org For a reference standard like this compound, traceability ensures that its assigned property values (e.g., purity) are accurate and tied to a higher-order standard, such as the International System of Units (SI). calibrationlab.ieeurachem.org

The hierarchy of reference materials ranges from research chemicals to Certified Reference Materials (CRMs). sigmaaldrich.com While research-grade standards are suitable for many academic applications, CRMs provide the highest level of accuracy and traceability. sigmaaldrich.com The production and certification of CRMs are governed by stringent international standards, primarily ISO 17034 (General requirements for the competence of reference material producers) and ISO/IEC 17025 (General requirements for the competence of testing and calibration laboratories). wikipedia.orgsigmaaldrich.com

A Certified Reference Material must be accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a formal statement of metrological traceability. wikipedia.organsi.org This ensures that laboratories using the CRM can confidently establish the traceability of their own measurements. ansi.org

Table 3: Key Certification Requirements for Analytical Reference Materials (Based on ISO 17034)

Requirement Description
Property Value The certified value of a specific property, such as purity or concentration. ansi.org
Associated Uncertainty A quantitative statement of the doubt associated with the certified value, calculated at a specified confidence level. nist.govansi.org
Statement of Metrological Traceability An explicit statement describing the chain of calibrations linking the certified value to a stated reference (e.g., SI units). wikipedia.organsi.org
Homogeneity and Stability Data demonstrating that the material is sufficiently homogeneous and stable for its intended use over its shelf life. wikipedia.org
Intended Use A clear description of the intended purpose of the reference material. wikipedia.org

| Producer Accreditation | Evidence that the material was produced by a competent body, typically accredited to ISO 17034. ansi.orgaccredia.it |

The use of a well-characterized reference standard like this compound, with established purity, stability, and, where required, metrological traceability, is a cornerstone of generating high-quality, reliable, and comparable data in scientific research. azom.comeurachem.org

Future Directions and Emerging Research Avenues for Deuterated Sacubitril Analogs in Chemical Biology

Exploration of Novel Analytical Platforms for Enhanced Sensitivity and High-Throughput Quantification

The precise quantification of drug metabolites within complex biological samples is a cornerstone of pharmaceutical research. Desethyl Sacubitril-d4, a deuterated analog of a Sacubitril metabolite, serves as a critical internal standard in these analytical endeavors, particularly within liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies. The scientific community is actively pursuing novel analytical platforms to augment the sensitivity and throughput of assays designed for Sacubitril and its metabolic products.

A significant focus of this research is the optimization of sample preparation techniques. Methodologies such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are being refined to enhance analyte recovery while minimizing matrix effects. Matrix effects can interfere with the ionization of the target compound, leading to inaccuracies in quantification. The inclusion of this compound is instrumental in correcting for any variability introduced during these extraction processes.

Concurrently, advancements in chromatographic separation technologies, including the adoption of ultra-high-performance liquid chromatography (UHPLC) and columns with core-shell particles, have facilitated more rapid analyses and improved the resolution of Sacubitril's metabolites from endogenous biological components. When these high-efficiency separation methods are paired with the latest generation of triple quadrupole mass spectrometers, they enable lower limits of quantification (LLOQ), allowing for the measurement of trace concentrations of the analytes.

The drive towards high-throughput quantification has also spurred innovation. The implementation of automated sample preparation systems and multiplexing techniques, which permit the simultaneous analysis of multiple samples, is on the rise. In such high-throughput environments, the stability and reliability of the internal standard are paramount, and the stable isotope-labeled this compound provides the requisite precision and accuracy for these demanding workflows.

Analytical PlatformKey AdvancementBenefit for this compound Application
UHPLC-MS/MSUtilization of sub-2 µm particle columnsEnables faster analytical run times and enhances peak resolution.
Automated SPERobotic handling of the extraction processIncreases sample throughput and reduces inter-sample variability.
High-Resolution Mass Spectrometry (HRMS)Provides superior mass accuracy and resolutionImproves the specificity of detection and aids in the removal of interfering signals.

Potential Applications in Quantitative Proteomics and Metabolomics for Elucidating Drug-Induced Biological Perturbations

The utility of deuterated standards such as this compound is expanding from conventional pharmacokinetic studies to the more intricate fields of quantitative proteomics and metabolomics. These "omics" disciplines provide a comprehensive snapshot of the proteins and small molecules within a biological system, offering insights into its physiological state. The integration of deuterated drug analogs into these analyses can shed light on the biological perturbations induced by a drug.

In the realm of quantitative proteomics, while techniques like stable isotope labeling by amino acids in cell culture (SILAC) are well-established, the use of drug-specific labeled internal standards can more accurately quantify changes in protein expression directly linked to a drug's mechanism of action or off-target effects. For example, employing this compound in proteomic analyses of cells or tissues exposed to Sacubitril could help identify specific protein pathways that are modulated by the drug.

Similarly, in metabolomics, this compound is a valuable tool for understanding the metabolic repercussions of Sacubitril administration. By tracing the metabolic fate of the deuterated analog in parallel with the unlabeled drug, researchers can more precisely map the metabolic pathways involved. This can uncover not only the primary biotransformation routes but also secondary metabolic pathways that may be altered under different physiological or pathological conditions. This approach, often termed "metabolic fingerprinting" or "metabolite profiling," offers a more holistic view of the drug's impact on cellular metabolism.

The synergistic integration of data from these omics studies with traditional pharmacokinetic data fosters a more comprehensive understanding of a drug's systemic effects. This systems biology approach holds the potential to identify novel biomarkers for drug efficacy and toxicity, thereby advancing the principles of personalized medicine.

Integration of Deuterated Analogs in Advanced In Vitro and Ex Vivo Models for Drug Metabolism and Disposition

Advanced in vitro and ex vivo models are becoming increasingly important for predicting human drug metabolism and disposition, thereby reducing the reliance on animal testing. The incorporation of deuterated analogs like this compound into these models significantly enhances their predictive accuracy and provides more granular mechanistic insights.

In vitro systems, including human liver microsomes, hepatocytes, and more complex three-dimensional (3D) cell cultures such as spheroids and organoids, are employed to investigate the metabolic pathways of drugs. By co-incubating these systems with a mixture of the parent drug and its deuterated analog, researchers can conduct detailed metabolic studies. The use of this compound as an internal standard enables the precise quantification of metabolite formation over time, yielding kinetic data on the enzymes involved in the metabolic processes.

Ex vivo models, such as isolated perfused organs, offer a more physiologically relevant environment for studying drug disposition. In these systems, deuterated tracers can help to unravel the intricate interplay between drug metabolism, transport, and excretion. For instance, perfusing an isolated liver with a solution containing both Sacubitril and this compound allows for the quantification of the rate of drug uptake into hepatocytes, the extent of metabolic conversion, and the subsequent excretion of the parent drug and its metabolites into the bile and perfusate.

The data generated from these sophisticated models, underpinned by the analytical rigor afforded by deuterated standards, are invaluable for the development and refinement of physiologically based pharmacokinetic (PBPK) models. These computational models can then be used to simulate drug behavior in diverse virtual patient populations, predicting potential drug-drug interactions and the influence of genetic variations on drug metabolism.

Model SystemApplication with Deuterated AnalogsInformation Gained
Human Liver MicrosomesEnzyme kinetics studiesIdentification of specific metabolizing enzymes, such as Cytochrome P450 isoforms.
3D Liver SpheroidsLong-term metabolism and toxicity assessmentProvides metabolic profiles that are more predictive of in vivo outcomes.
Isolated Perfused KidneyInvestigation of renal clearance mechanismsAllows for the quantification of filtration, secretion, and reabsorption processes in the kidney.

Innovative Isotopic Tracer Studies Beyond Absolute Quantification (e.g., Metabolic Flux Analysis, Pathway Mapping)

While the primary application of deuterated analogs like this compound is for absolute quantification, their isotopic properties are being increasingly leveraged for more innovative tracer studies. These advanced studies extend beyond concentration measurements to probe the dynamics of metabolic pathways and map the flow of molecules through biological systems, a field known as metabolic flux analysis.

In metabolic flux analysis, stable isotopes are used to trace the path of atoms through a metabolic network. By introducing a deuterated substrate and monitoring the incorporation of deuterium (B1214612) into downstream metabolites, researchers can calculate the rates, or fluxes, of the enzymatic reactions within the pathway. While traditionally applied to endogenous metabolic pathways, this approach can be adapted to investigate the influence of a drug on these pathways. For example, the administration of deuterated Sacubitril could be used to explore how the drug and its metabolism perturb central carbon metabolism or other key cellular processes.

Pathway mapping represents another innovative application. The use of isotopically labeled compounds allows for the definitive tracing of a drug's biotransformation into its various metabolites. This is particularly beneficial for the identification of novel or unexpected metabolic routes. The distinct mass shift introduced by the deuterium atoms in this compound enables the unambiguous identification of its metabolites, even at very low concentrations, using high-resolution mass spectrometry. This contributes to a more complete understanding of the drug's metabolic fate.

Furthermore, the use of multiple isotopic labels, such as combining deuterium with ¹³C or ¹⁵N, can provide even more detailed information regarding the mechanisms of enzymatic reactions and the rearrangement of chemical bonds during metabolism. These sophisticated isotopic tracer studies are at the forefront of advancing our understanding of drug metabolism and its intricate interactions with endogenous biochemistry.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for characterizing Desethyl Sacubitril-d4 in experimental settings?

  • Methodological Answer : Characterization typically involves high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, and mass spectrometry (MS) for molecular weight confirmation. Ensure protocols align with established guidelines for deuterated compounds, such as using deuterated solvents for NMR to avoid interference . Reproducibility requires documenting solvent systems, column specifications (e.g., C18 for HPLC), and calibration standards. Cross-validate results with independent techniques (e.g., FT-IR for functional groups) .

Q. How is this compound synthesized, and what purity thresholds are critical for pharmacological studies?

  • Methodological Answer : Synthesis typically involves isotopic labeling (deuteration) at specific positions using catalytic hydrogenation or exchange reactions. Purity thresholds ≥98% are recommended for in vitro assays to minimize confounding variables. Use orthogonal methods (e.g., HPLC-MS and Karl Fischer titration) to confirm chemical and isotopic purity. Trace impurities should be quantified and reported, as deuterated analogs may exhibit altered solubility or stability compared to non-deuterated counterparts .

Q. What is the role of this compound in mechanistic studies of neprilysin inhibition?

  • Methodological Answer : As a deuterated metabolite of sacubitril, it serves as an internal standard in LC-MS assays to quantify pharmacokinetic parameters. For mechanistic studies, use competitive binding assays with recombinant neprilysin, ensuring enzyme activity is measured under physiological pH and temperature. Include controls with non-deuterated sacubitril to assess isotopic effects on binding kinetics .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacokinetic data for this compound across different experimental models?

  • Methodological Answer : Discrepancies often arise from interspecies metabolic variations or assay sensitivity. Address this by:

  • Validating extraction efficiency across matrices (plasma, tissue homogenates) using spike-and-recovery experiments.
  • Cross-referencing data with in silico metabolic predictions (e.g., CYP450 isoform specificity).
  • Applying mixed-effects modeling to account for inter-individual variability in in vivo studies .

Q. What experimental design considerations are critical for assessing the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct forced degradation studies under accelerated conditions (e.g., 40°C/75% RH for 6 months) and monitor degradation products via LC-MS. Include photostability testing using ICH Q1B guidelines. For long-term storage, use amber vials at -80°C with desiccants to prevent hydrolysis. Stability-indicating methods must resolve parent compound from degradants (e.g., oxidized or de-deuterated species) .

Q. How should researchers address conflicting data on the metabolite’s solubility in aqueous vs. lipid-based solvents?

  • Methodological Answer : Perform solubility assays using standardized shake-flask methods with pH-adjusted buffers (1.2–7.4) and lipid mimics (e.g., PBS with 0.5% Tween-80). Use dynamic light scattering (DLS) to detect aggregation. Conflicting results may arise from solvent polarity or temperature fluctuations; document these variables rigorously. Compare findings with computational solubility predictions (e.g., COSMO-RS) to identify outliers .

Q. What strategies mitigate batch-to-batch variability in deuterated compound synthesis?

  • Methodological Answer : Implement strict process controls:

  • Use high-purity deuterium gas (≥99.8%) and monitor reaction progress in real-time via in situ FT-IR.
  • Characterize intermediates (e.g., deuteration efficiency at each step) to isolate variability sources.
  • Apply statistical process control (SPC) charts to track critical parameters (e.g., reaction temperature, catalyst loading) .

Q. How can researchers validate the absence of isotopic scrambling in this compound during biological assays?

  • Methodological Answer : Employ high-resolution MS (HRMS) to monitor deuterium retention at labeled positions post-incubation. Use stable isotope tracing in cell-based models (e.g., HepG2 hepatocytes) to assess metabolic stability. Compare fragmentation patterns with synthetic standards to confirm positional integrity. Scrambling >5% warrants re-optimization of deuteration protocols .

Data Analysis & Contradiction Management

Q. What statistical approaches are recommended for reconciling contradictory dose-response relationships in this compound studies?

  • Methodological Answer : Apply Bayesian hierarchical modeling to integrate data from disparate studies, weighting by sample size and experimental rigor. Use sensitivity analysis to identify outliers (e.g., assays with poor signal-to-noise ratios). Confirm findings with in vitro/in vivo correlation (IVIVC) models, adjusting for protein binding differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.